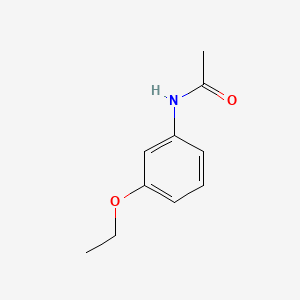

3'-Ethoxyacetanilide

描述

Overview of the Acetanilide (B955) Class of Compounds in Chemical and Biological Research

Acetanilide, or N-phenylacetamide, is an aromatic organic compound that consists of a phenyl ring attached to an acetamido group (–NHCOCH3). researchgate.net First introduced into medical practice in 1886 by A. Cahn and P. Hepp as an analgesic and antipyretic agent under the trade name Antifebrin, acetanilide marked the beginning of a significant class of compounds in medicinal chemistry. researchgate.netwikipedia.org Although its own use in medicine was curtailed due to toxic side effects, the acetanilide scaffold has proven to be a fundamental component in the design and synthesis of a vast array of pharmaceutical products and other chemical compounds. wikipedia.orgbritannica.com

The versatility of the acetanilide structure has allowed for the development of numerous derivatives with a wide spectrum of pharmacological activities. researchgate.netiscientific.org Research has demonstrated that modifications to the basic acetanilide molecule can lead to compounds with antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and anti-cancer properties. researchgate.net Beyond pharmaceuticals, acetanilide and its analogues also serve as crucial intermediates and precursors in the synthesis of dyes, rubber accelerators, and other complex organic molecules. researchgate.netwikipedia.orgontosight.ai The study of acetanilide derivatives continues to be an active area of research, focused on exploring structure-activity relationships to develop new therapeutic agents and materials. science.govrsc.org

Isomeric Relationship: 3'-Ethoxyacetanilide and 4'-Ethoxyacetanilide (Phenacetin)

This compound and its more famous isomer, 4'-Ethoxyacetanilide (commonly known as phenacetin), share the same molecular formula, C10H13NO2, and molecular weight. nih.gov Their distinction lies in the constitutional isomerism they exhibit, specifically position isomerism. The core structural difference is the location of the ethoxy group (–O–CH2–CH3) on the phenyl ring relative to the acetamido group (–NH–CO–CH3).

In this compound, the ethoxy group is attached to the third carbon (the meta position) of the phenyl ring. In contrast, phenacetin (B1679774) has its ethoxy group attached to the fourth carbon (the para position). nih.govnist.gov This seemingly minor shift in the substituent's position results in distinct chemical and physical properties, as well as different spatial arrangements of the atoms, which can influence their interaction with biological systems. researchgate.net

Table 1: Comparison of Isomeric Properties

| Property | This compound | 4'-Ethoxyacetanilide (Phenacetin) |

| IUPAC Name | N-(3-ethoxyphenyl)acetamide | N-(4-ethoxyphenyl)acetamide nih.gov |

| Synonyms | m-Acetophenetidide, Metacetin | p-Acetophenetidide, p-Ethoxyacetanilide nist.govdrugfuture.com |

| CAS Number | 591-33-3 | 62-44-2 drugfuture.com |

| Molecular Formula | C10H13NO2 | C10H13NO2 drugfuture.com |

| Molecular Weight | 179.22 g/mol | 179.22 g/mol drugfuture.com |

| Appearance | Gray or light beige plates/powder guidechem.com | White, crystalline scales or powder nih.govchemicalbook.com |

| Melting Point | 95-98 °C chemicalbook.com | 134-135 °C drugfuture.com |

The level of scientific inquiry and historical significance differs vastly between the two isomers. 4'-Ethoxyacetanilide (phenacetin) has been the subject of extensive research for over a century. thermofisher.com As one of the first non-opioid analgesics to be synthesized, it was widely used in over-the-counter remedies, often in combination with aspirin (B1665792) and caffeine. britannica.comthermofisher.com Its widespread use prompted numerous studies into its analgesic and antipyretic mechanisms, metabolism, and, eventually, its toxic effects, which led to its withdrawal from the market in many countries. thermofisher.comcanada.ca A significant body of research on phenacetin focuses on its metabolism to paracetamol (acetaminophen), which is the primary active metabolite responsible for its therapeutic effects. thermofisher.comuou.ac.in

In stark contrast, this compound has received considerably less research attention. It has not been widely used as a pharmaceutical agent, and much of the existing scientific literature mentions it in a comparative context to its para-isomer, phenacetin. researchgate.net For instance, thermodynamic studies have been conducted on both isomers to compare properties like heat capacity and fusion enthalpies. researchgate.net More recent research into acetanilide derivatives, such as for novel MRI contrast agents, has included a variety of substituted analogues to investigate how molecular structure, including the position of substituents, influences specific properties. rsc.org However, the volume of dedicated studies, particularly in pharmacology and toxicology, remains heavily skewed towards the historically significant and more widely utilized 4'-ethoxy isomer, phenacetin. canada.ca

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(3-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-5-9(7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTBOWVWYXJHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060450 | |

| Record name | 3'-Ethoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-(3-ethoxyphenyl)acetamide is a gray plates (in H2O). (NTP, 1992) | |

| Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

591-33-3 | |

| Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(3-Ethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Ethoxyacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Ethoxyacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3'-Ethoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-ethoxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-ETHOXYACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X00AE1BZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

207 to 210 °F (NTP, 1992) | |

| Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Thermodynamic Investigations of 3 Ethoxyacetanilide

Advanced Calorimetric Studies

A comprehensive understanding of the thermodynamic properties of 3'-Ethoxyacetanilide has been achieved through the application of multiple sophisticated calorimetric methods. mdpi.com These techniques allow for the precise measurement of heat capacity over a wide range of temperatures and the detailed analysis of phase transitions. A combination of adiabatic calorimetry, Differential Scanning Calorimetry (DSC), and Fast Scanning Calorimetry (FSC) has been employed to gather data on the crystalline, liquid, and supercooled liquid states of the compound. mdpi.comexlibrisgroup.comresearchgate.netnih.gov

Adiabatic Calorimetry for Heat Capacity Determination

Adiabatic calorimetry was utilized to determine the heat capacity of this compound in its crystalline state. mdpi.com The experimental heat capacities were measured from a temperature of 80 K up to 369 K. mdpi.com A notable observation in the adiabatic calorimetry measurements was an anomalously rapid increase in heat capacity above 352 K, which signifies the onset of melting. mdpi.com

The heat capacity of crystalline this compound at 298.15 K was determined to be a key parameter in these studies. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) played a crucial role in analyzing the phase transitions of this compound, particularly its melting behavior. mdpi.comumsl.edu DSC measurements were conducted to determine the fusion enthalpy at the melting temperature. mdpi.comumsl.edu The data obtained from DSC was also used in conjunction with other methods to establish the heat capacity of the liquid state. mdpi.com The combination of DSC and FSC results provided a comprehensive view of the heat capacity across different states. mdpi.com

Fast Scanning Calorimetry (FSC) for High-Rate Thermal Processes

Fast Scanning Calorimetry (FSC) was employed to investigate the thermal properties of this compound at high scanning rates, which is particularly useful for studying the supercooled liquid state. mdpi.comresearchgate.net This technique, with scanning rates up to 5000 K s⁻¹, allows for the prevention of crystallization and enables the measurement of the heat capacity of the supercooled liquid. mdpi.comresearchgate.net The data from FSC, combined with DSC data, were used to create a polynomial approximation of the liquid's heat capacity. mdpi.comresearchgate.net The heat capacities determined by FSC were found to be consistent with those from DSC, with agreement within 3%. mdpi.com

Enthalpies of Phase Transitions

The enthalpies associated with the phase transitions of this compound, specifically the fusion process, are fundamental thermodynamic parameters. These values have been determined at both the melting temperature and the standard temperature of 298.15 K.

Fusion Enthalpies at Melting Temperature (Tm)

The enthalpy of fusion (ΔfusH) of this compound at its melting temperature (Tm) has been determined using Differential Scanning Calorimetry (DSC). mdpi.comumsl.edu One study reported a fusion enthalpy of 28.9 ± 0.4 kJ·mol⁻¹. umsl.edu Another comprehensive study measured a value of 28.1 ± 0.5 kJ·mol⁻¹. mdpi.com For further calculations, an arithmetic mean of these values, 28.5 ± 0.6 kJ·mol⁻¹, was utilized. mdpi.com

| Reported Value (kJ·mol⁻¹) | Uncertainty (kJ·mol⁻¹) | Source |

|---|---|---|

| 28.9 | 0.4 | umsl.edu |

| 28.1 | 0.5 | mdpi.com |

| 28.5 (mean) | 0.6 | mdpi.com |

Standard Molar Fusion Enthalpies at 298.15 K

The standard molar fusion enthalpy at 298.15 K provides a consistent reference point for thermochemical calculations. This value for this compound was determined through two independent methods. mdpi.comresearchgate.net

The first method involved adjusting the fusion enthalpy at the melting temperature to 298.15 K using Kirchhoff's law of thermochemistry. mdpi.com This calculation utilized the heat capacity data for the crystal and liquid phases obtained from adiabatic calorimetry, DSC, and FSC. mdpi.com This approach yielded a fusion enthalpy at 298.15 K of 22.4 ± 1.2 kJ·mol⁻¹. mdpi.com

The second method employed Hess's law and solution calorimetry. mdpi.com This involved measuring the solution enthalpies of the crystalline and supercooled liquid forms of this compound in dimethylformamide (DMF). mdpi.com The solution enthalpy for the crystalline form was found to be 19.02 ± 0.23 kJ·mol⁻¹, while the solution enthalpy for the liquid form was assumed to be similar to that of acetanilide (B955), -4.3 ± 1.0 kJ·mol⁻¹. mdpi.com This independent method resulted in a fusion enthalpy at 298.15 K of 23.3 ± 1.0 kJ·mol⁻¹. mdpi.com The values obtained from both methods are in good agreement. mdpi.com

| Method | Fusion Enthalpy (kJ·mol⁻¹) | Uncertainty (kJ·mol⁻¹) | Source |

|---|---|---|---|

| Kirchhoff's Law | 22.4 | 1.2 | mdpi.com |

| Hess's Law (Solution Calorimetry) | 23.3 | 1.0 | mdpi.com |

Calculation via Kirchhoff's Law of Thermochemistry

Kirchhoff's Law of Thermochemistry provides a method to adjust the enthalpy of a transformation from the temperature at which it is measured to another temperature, provided the heat capacities of the initial and final states are known across the temperature range. libretexts.org For this compound, the enthalpy of fusion at its melting temperature (T_m) was adjusted to 298.15 K. mdpi.com

This calculation utilized experimentally determined heat capacities for both the crystalline (solid) and liquid phases of the compound. mdpi.com The fusion enthalpy at the melting point, taken as an arithmetic mean from new measurements and existing literature, was 28.5 ± 0.6 kJ·mol⁻¹. mdpi.com By integrating the difference in heat capacity between the liquid and crystalline states (ΔC_p) from the melting temperature down to 298.15 K, the fusion enthalpy at the standard temperature was derived. mdpi.comresearchgate.net The resulting value for the enthalpy of fusion of this compound at 298.15 K, calculated via Kirchhoff's Law, was determined to be 22.4 ± 1.2 kJ·mol⁻¹ . mdpi.com

Derivation using Hess' Law and Solution Calorimetry

An independent verification of the fusion enthalpy at 298.15 K was achieved using solution calorimetry and applying Hess's Law. mdpi.compressbooks.pub This method involves measuring the enthalpies of solution for both the crystalline and the supercooled liquid forms of the substance in a suitable solvent. The difference between these two solution enthalpies corresponds to the enthalpy of fusion of the compound at the temperature of the measurement. mdpi.com

For this investigation, dimethylformamide (DMF) was used as the solvent. The enthalpy of solution for crystalline this compound in DMF was experimentally measured. mdpi.com The average value obtained was 19.02 ± 0.23 kJ·mol⁻¹ . mdpi.com The solution enthalpy for the supercooled liquid state was assumed to be identical to that of acetanilide, which is -4.3 ± 1.0 kJ·mol⁻¹ , based on the reasoning that the ethoxy group's introduction does not significantly alter the hydrogen bonding interactions with DMF. mdpi.com

By applying Hess's Law, the fusion enthalpy at 298.15 K is the difference between the enthalpy of solution of the crystal and the enthalpy of solution of the supercooled liquid. This calculation yielded a fusion enthalpy of 23.3 ± 1.0 kJ·mol⁻¹ . mdpi.com The agreement between the values obtained from Kirchhoff's Law and Hess's Law is within the combined uncertainty, validating the experimental and theoretical approaches used. mdpi.com

| Method | Enthalpy of Fusion (Δ_fus H) / kJ·mol⁻¹ | Reference |

|---|---|---|

| Kirchhoff's Law | 22.4 ± 1.2 | mdpi.com |

| Hess' Law (Solution Calorimetry) | 23.3 ± 1.0 | mdpi.com |

Vaporization Enthalpies for Supercooled Liquid States

Since this compound is a solid at standard temperature, its vaporization enthalpy at 298.15 K refers to the hypothetical transition from a supercooled liquid state to the gaseous phase. This value was determined using correlation gas chromatography. umsl.eduresearchgate.net The vaporization enthalpy for the supercooled liquid state of this compound at 298.15 K was reported as 94.1 ± 3.5 kJ·mol⁻¹ . umsl.eduresearchgate.net

Sublimation Enthalpies from Combined Calorimetric Data

The sublimation enthalpy at standard temperature (298.15 K) can be calculated by combining the fusion and vaporization enthalpies at the same temperature, according to Hess's Law. umsl.edu

Δ_sub H = Δ_fus H + Δ_vap H

Using the vaporization enthalpy for the supercooled liquid (94.1 ± 3.5 kJ·mol⁻¹) and the fusion enthalpy measured by differential scanning calorimetry (DSC) adjusted to 298.15 K, the sublimation enthalpy can be derived. umsl.edu The fusion enthalpy measured by DSC at the melting temperature of 368.0 K was 28.9 ± 0.4 kJ·mol⁻¹. umsl.eduresearchgate.net Combining this with the vaporization enthalpy provides a comprehensive thermochemical profile for the compound. umsl.edu

| Thermodynamic Parameter | Value / kJ·mol⁻¹ | Reference |

|---|---|---|

| Vaporization Enthalpy (Supercooled Liquid) | 94.1 ± 3.5 | umsl.eduresearchgate.net |

Temperature-Dependent Thermodynamic Functions

A comprehensive study was conducted to measure the thermodynamic functions of this compound over a broad temperature range, from 80 K to 470 K. mdpi.com

Heat Capacities in Crystalline, Liquid, and Supercooled Liquid States

The heat capacity (C_p,m) of this compound was precisely measured across a wide temperature spectrum (80 K to 430 K) for its different physical states. mdpi.com A combination of calorimetric methods was employed to achieve this:

Adiabatic Calorimetry: Used for the crystalline state from 80 K to 369 K. mdpi.com

Differential Scanning Calorimetry (DSC): Used for the crystalline, liquid, and supercooled liquid states in the range of 290 K to 430 K. mdpi.com

Fast Scanning Calorimetry (FSC): Employed to measure the heat capacity of the supercooled liquid, mitigating the issue of crystallization below the melting point. mdpi.com

The results from these different techniques showed good agreement, within 3%, in their overlapping temperature ranges. mdpi.com The experimental data revealed the expected behavior: a steady increase in heat capacity with temperature for the crystalline state. Above 352 K, a sharp increase in heat capacity signals the onset of melting. mdpi.com The combination of DSC and FSC data provided a reliable polynomial approximation for the heat capacity of the liquid state, including the supercooled region. mdpi.com

Standard Thermodynamic Functions (Entropy, Enthalpy, Gibbs Energy) across Temperature Ranges

Based on the measured heat capacities and fusion enthalpy, the standard thermodynamic functions—entropy (S_m°), enthalpy (H_m°), and Gibbs free energy (G_m°)—were calculated for this compound. mdpi.comresearchgate.net These functions were derived for the crystalline state from 0 K up to the melting temperature and for the liquid state at higher temperatures. The calculations involved integrating the heat capacity data over temperature.

The standard thermodynamic functions for this compound in the crystalline state at 298.15 K and 0.1 MPa are presented below.

| Thermodynamic Function | Value | Units | Reference |

|---|---|---|---|

| Molar Heat Capacity (C_p,m) | 229.4 | J·K⁻¹·mol⁻¹ | mdpi.com |

| Standard Molar Enthalpy [H°(T) - H°(0)] | 41.28 | kJ·mol⁻¹ | mdpi.com |

| Standard Molar Entropy [S°(T) - S°(0)] | 252.1 | J·K⁻¹·mol⁻¹ | mdpi.com |

| Gibbs Energy -[G°(T) - H°(0)]/T | 114.2 | J·K⁻¹·mol⁻¹ | mdpi.com |

These derived functions provide a complete thermodynamic description of this compound over a significant temperature range, which is fundamental for both theoretical and applied chemical science. mdpi.com

Solution Thermodynamics and Solubility Research

The behavior of a solute in a solvent is described by solution thermodynamics, which encompasses the energy changes that occur during dissolution and the extent to which the compound dissolves. For acetanilide derivatives, these properties are of significant interest for both fundamental and applied science. researchgate.net Research in this area includes determining the enthalpies of solution, studying solubility across a range of solvents, and analyzing how molecular structure influences these thermodynamic parameters. mdpi.com

The enthalpy of dissolution (or solution enthalpy) is the enthalpy change associated with the dissolution of a substance in a solvent at constant pressure. It is a critical parameter for evaluating solute-solvent interactions and is often used in conjunction with other data to determine related thermodynamic quantities, such as the enthalpy of fusion at standard temperatures. researchgate.netmdpi.com

Research has been conducted to measure the solution enthalpies of this compound in its crystalline and supercooled liquid states. researchgate.net In one comprehensive study, solution calorimetry was employed to determine these values in dimethylformamide (DMF) at 298.15 K. researchgate.netresearchgate.net The experimental solution enthalpy for crystalline this compound in DMF was found to be 19.0 kJ·mol⁻¹. researchgate.net For the supercooled liquid state, the solution enthalpy in DMF was assumed to be similar to that of liquid acetanilide, which is -4.3 ± 1.0 kJ·mol⁻¹, as the introduction of an ethoxy group is not expected to significantly alter the acidity and basicity of the NHCO group. mdpi.com These values are instrumental in applying Hess's law to independently verify the fusion enthalpy at 298.15 K. researchgate.netmdpi.com

Table 1: Solution Enthalpies of this compound in DMF at 298.15 K An interactive data table.

| Physical State | Solution Enthalpy (kJ·mol⁻¹) | Reference |

| Crystalline Solid | 19.0 | researchgate.net |

| Supercooled Liquid | -4.3 ± 1.0 | mdpi.com |

The solubility of a compound is a key physicochemical property that affects its behavior in various applications. The thermodynamic functions of acetanilide derivatives, including ethoxyacetanilides, have been examined in numerous studies focusing on their solubility in both neat (pure) and binary (mixed) solvent systems. researchgate.netmdpi.com

While specific solubility data for this compound is not detailed in the available literature, extensive research on its isomer, phenacetin (B1679774) (4'-Ethoxyacetanilide), provides insight into the types of solvent systems typically investigated for these compounds. The solubility of phenacetin has been determined in a variety of neat organic solvents, including octanol (B41247), chloroform, and cyclohexane. researchgate.net It is reported to be soluble in acetone (B3395972) and alcohol and only slightly soluble in water and ether. thinksrs.com

Investigations into binary solvent systems are also common. For phenacetin, solubility has been measured in aqueous mixtures containing co-solvents such as methanol (B129727), 1,4-dioxane, acetonitrile (B52724), and dimethylformamide (DMF). nih.gov In some of these systems, a co-solvency phenomenon is observed, where the solubility of the solute is greater in the solvent mixture than in either of the pure components. researchgate.netnih.gov

Table 2: Examples of Solvent Systems Studied for the Related Isomer Phenacetin (4'-Ethoxyacetanilide) An interactive data table highlighting common solvents in solubility research for this class of compounds.

| Solvent System Type | Solvents |

| Neat Solvents | Water, Octanol, Chloroform, Cyclohexane, Acetone, Ethanol (B145695) researchgate.netthinksrs.com |

| Binary Solvent Systems (Aqueous) | Methanol + Water, 1,4-Dioxane + Water, Acetonitrile + Water, DMF + Water nih.gov |

The solvation of a molecule is driven by intermolecular interactions between the solute and solvent, and the nature of the substituents on the solute molecule plays a defining role. scielo.br The process involves the separation of solute molecules from the crystal lattice and the formation of a solvation shell. nih.gov For acetanilide derivatives, the type and position of substituents on the phenyl ring significantly influence solvation thermodynamics. scielo.brnih.gov

Studies comparing acetanilide (ACN), acetaminophen (B1664979) (ACP), and phenacetin (PNC) demonstrate the effect of substitution. scielo.br The replacement of a hydroxyl group (in ACP) with an ethoxy group (in PNC) alters molar volume and hydrogen-bonding properties. scielo.br The solvation process for these derivatives in solvents like water and octanol is found to be enthalpy-driven, as indicated by negative solvation enthalpies. scielo.br The Gibbs energies of solvation are favorable (negative) for these compounds, though the magnitude of this effect varies with the substituent. scielo.br

Chemical Reactivity and Mechanistic Studies of 3 Ethoxyacetanilide and Its Analogues

Solvolysis Reactions and Nucleophilic Interactions

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key area of study for understanding the behavior of acetanilide (B955) derivatives. wikipedia.org These reactions often proceed through highly reactive intermediates, and their outcomes are sensitive to the surrounding chemical environment.

Reactions of N-Acetoxyphenacetin (4'-Ethoxyacetanilide Derivative) as a Model

To understand the metabolic activation and chemical reactivity of ethoxyacetanilides, N-acetoxyphenacetin (N-acetoxy-4'-ethoxyacetanilide), a derivative of the 4'-isomer (phenacetin), serves as a crucial in vitro model. capes.gov.brpublish.csiro.au The solvolysis of this compound is believed to mimic metabolic pathways. The reaction is proposed to proceed through the loss of an acetate (B1210297) anion, which is a good leaving group, to form a resonance-stabilized nitrenium ion. publish.csiro.au This highly electrophilic intermediate is then susceptible to attack by nucleophiles. When N-acetoxyphenacetin is reacted with water in the absence of other strong nucleophiles, the primary product is p-benzoquinone, formed via a proposed N-acetyl-p-benzoquinone imine intermediate. publish.csiro.au

Influence of Nucleophiles and pH on Product Distribution

The distribution of products from the solvolysis of N-acetoxyphenacetin is highly dependent on the nature of the nucleophile present and the pH of the reaction medium. capes.gov.brpublish.csiro.au At low pH, the reaction pathway favors the formation of ring-substituted products. For instance, in the presence of chloride ions at a low pH, the reaction yields both 3'-substituted 4'-hydroxyacetanilides and 2'-substituted 4'-ethoxyacetanilides. publish.csiro.au However, under neutral conditions, the reaction with a weak nucleophile like chloride still produces the 2'-substituted 4'-ethoxyacetanilide, but the other major product becomes p-benzoquinone. publish.csiro.au This demonstrates a clear pH-dependent shift in the reaction mechanism and product outcome.

Formation of Substituted Hydroxyacetanilides and Ethoxyacetanilides

The solvolysis of N-acetoxyphenacetin in the presence of various nucleophiles leads to two main classes of substituted products. capes.gov.br

2'-Substituted 4'-Ethoxyacetanilides : These products arise from the direct attack of a nucleophile on the aromatic ring of the nitrenium ion intermediate, with the ethoxy group remaining intact.

3'-Substituted 4'-Hydroxyacetanilides : The formation of these products involves an additional step where the ethyl group is lost, leading to a quinone-imine intermediate which is then attacked by the nucleophile. publish.csiro.au

The following table summarizes the products formed under different reaction conditions during the solvolysis of N-acetoxyphenacetin.

| Reaction Condition (Nucleophile, pH) | 2'-Substituted 4'-Ethoxyacetanilides | 3'-Substituted 4'-Hydroxyacetanilides | p-Benzoquinone |

| Water, no other nucleophiles | ✓ | ||

| Chloride ion, low pH | ✓ | ✓ | |

| Chloride ion, neutral pH | ✓ | ✓ |

Table 1: Product distribution from the solvolysis of N-acetoxyphenacetin under varying conditions, based on findings from mechanistic studies. capes.gov.brpublish.csiro.au

Transformations Involving the Amide Functional Group

The amide group (-NHCOCH₃) is a defining feature of 3'-ethoxyacetanilide and its analogues, and its reactivity is central to the chemical transformations of these molecules.

Reactions with Azo and Diazo Compounds

Amides and imides, including N-(3-ethoxyphenyl)acetamide, are known to react with azo (R-N=N-R') and diazo (R=N=N) compounds. nih.govchemicalbook.com This reactivity stems from the nucleophilic character of the amide nitrogen. In the case of reactions with diazonium salts (Ar-N₂⁺), which are generated in azo coupling reactions, the amide can act as a nucleophile. wikipedia.org These reactions can lead to the generation of gaseous products, which in some cases can be toxic. nih.govchemicalbook.com

Interactions with Strong Reducing Agents

The amide functional group can undergo reduction, although it is generally less reactive than other carbonyl compounds like ketones or esters. Strong reducing agents are required for this transformation. The reaction of amides with powerful reducing agents, such as hydrazine (B178648) hydrate (B1144303) or other strong hydrides, can lead to the formation of flammable gases. nih.govchemicalbook.comdergipark.org.tr The reduction of the amide moiety in acetanilides typically yields the corresponding ethylamine (B1201723) derivative.

Reactions with Dehydrating Agents

The reactivity of the amide functional group in this compound and its analogues is notably influenced by the presence of dehydrating agents. In a characteristic reaction, amides can undergo dehydration to form the corresponding nitriles. nih.govnoaa.gov For this compound, this transformation can be achieved by treatment with potent dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). nih.govnoaa.gov The reaction involves the elimination of a water molecule from the amide moiety.

A significant and mechanistically related reaction observed in analogues of this compound, specifically β-arylethylamides, is the Bischler-Napieralski reaction. wikipedia.org This intramolecular electrophilic aromatic substitution leads to the formation of dihydroisoquinolines. wikipedia.org The reaction is conducted in acidic conditions and requires a dehydrating agent to facilitate the cyclization. wikipedia.org Commonly employed reagents for this purpose include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅) in refluxing POCl₃, and polyphosphoric acid (PPA). wikipedia.orgaurigeneservices.com

Stability and Decomposition Pathways under Varied Conditions

This compound is a compound that is stable under normal ambient conditions. thermofisher.com However, its stability is compromised under specific environmental stresses, such as elevated temperatures or exposure to strong oxidizing agents, leading to decomposition. thermofisher.comnipissingu.ca The degradation pathways are critical to understand as they dictate the formation of various decomposition products. Thermal decomposition and oxidative degradation represent two primary pathways through which the molecule breaks down.

Thermal Decomposition Mechanisms

When subjected to high temperatures, this compound undergoes thermal decomposition, breaking down into simpler, gaseous molecules. The combustion or thermal degradation of the compound leads to the release of hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). thermofisher.comthinksrs.comthermofisher.com The generation of irritating and toxic fumes and gases has also been reported during such events. thermofisher.comchemsrc.com

Studies on the thermal behavior of acetanilide and its analogues, such as para-ethoxyacetanilide (phenacetin), using simultaneous thermogravimetry (TG) and differential scanning calorimetry (DSC) have shown that these compounds exhibit distinct melting and vaporization phases. researchgate.net For some acetanilides, vaporization has been observed to follow zero-order kinetics. researchgate.net The thermal stability of related compounds can be influenced by the nature and position of substituents on the phenyl ring. For example, in a study of a series of heterocyclic compounds featuring an acetanilide-like moiety, the temperature at which 5% mass loss (T₅%) occurred was found to be above 250 °C in an inert atmosphere, indicating significant thermal stability. mdpi.com The presence of a methyl or chloro substituent in the para position of the phenyl ring was shown to slightly increase thermal stability compared to the unsubstituted parent compound under inert conditions. mdpi.com

| Decomposition Product | Chemical Formula | Reference |

|---|---|---|

| Nitrogen Oxides | NOx | thermofisher.comthinksrs.comthermofisher.comchemsrc.com |

| Carbon Monoxide | CO | thermofisher.comthinksrs.comthermofisher.comchemsrc.com |

| Carbon Dioxide | CO₂ | thermofisher.comthinksrs.comthermofisher.comchemsrc.com |

| Nitrogen | N₂ | chemsrc.com |

Oxidative Degradation Pathways

The oxidative degradation of this compound and its analogues can proceed through several mechanisms, often involving the amide and aryl functionalities. The compound is known to be incompatible with strong oxidizing agents. thermofisher.comnipissingu.ca One documented pathway for arylacetamides is the aerobic oxidation of the methylene (B1212753) group adjacent to the carbonyl, which can convert arylacetamides into N-substituted α-keto amides in the presence of a catalyst system like cesium carbonate and tetra-n-butylammonium bromide. researchgate.net

A significant oxidative pathway, particularly relevant in biological systems for analogues like phenacetin (B1679774) (4'-ethoxyacetanilide), is N-hydroxylation catalyzed by cytochrome P450 enzymes. nih.gov This process forms N-hydroxy-N-arylacetamides. nih.govtandfonline.com These N-hydroxy intermediates are often unstable. For instance, N-hydroxy-p-ethoxyacetanilide (the N-hydroxy derivative of phenacetin) can spontaneously dehydrate to form N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive electrophile. nih.gov

The stability and subsequent reactions of N-hydroxy-N-arylacetamides vary. The autoxidation of N-hydroxy-4-chloroacetanilide is very slow, with significant decomposition taking months in solution. nih.gov However, its chemical oxidation with lead dioxide (PbO₂) in benzene (B151609) rapidly produces several compounds, demonstrating its susceptibility to oxidative transformation. nih.gov This reaction yields acetyl 4-chlorophenyl nitroxide, which then decomposes into a mixture of products. nih.gov In biological settings, N-hydroxy-N-arylacetamides can participate in co-oxidation reactions with oxyhemoglobin, leading to the formation of ferrihemoglobin (methemoglobin). tandfonline.com The presence of an oxidizing atmosphere can sometimes have a stabilizing effect on related compounds at the initial stages of thermal decomposition, attributed to the formation of more thermally stable radical species through interaction with oxygen. mdpi.com

| Product | Yield (%) | Reference |

|---|---|---|

| 4-chloronitrosobenzene | 38% | nih.gov |

| N-acetoxy-4-chloroacetanilide | 33% | nih.gov |

| 4-chloroacetanilide | 10% | nih.gov |

| 4-chloronitrobenzene | 8% | nih.gov |

Derivatives and Structural Modifications of 3 Ethoxyacetanilide

Design and Synthesis of Novel Ethoxyacetanilide Derivatives

The synthesis of novel derivatives of 3'-ethoxyacetanilide is a core activity in medicinal and materials chemistry. The design process often involves computational modeling to predict the properties of target molecules, followed by strategic chemical synthesis to create them.

Modifications on the Phenyl Ring

Altering the substitution pattern on the phenyl ring is a primary strategy for creating new derivatives. The acetamido and ethoxy groups on the parent molecule direct incoming electrophiles to specific positions, but multi-step synthesis routes allow for the introduction of a wide variety of functional groups at any position.

A common synthetic approach begins with an appropriately substituted 3-ethoxyaniline, which is then acetylated. smolecule.com For instance, the introduction of an amino group, a common modification in dye and pharmaceutical chemistry, can be achieved by nitrating the ring followed by reduction. The synthesis of 3'-Amino-4'-methoxyacetanilide, a related compound, often employs the reduction of a nitro precursor using catalysts like Raney nickel. google.comnih.govchemicalbook.com This established chemical sequence is applicable for creating amino-substituted derivatives of this compound.

Another strategy involves direct functionalization of the this compound ring through electrophilic aromatic substitution, such as halogenation or acylation. acs.orgoc-praktikum.de For example, a derivative named Acetanilide (B955), 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- has been synthesized, which introduces a reactive alkylating group onto the phenyl ring, showcasing a more complex modification. vulcanchem.com

Derivatization of the Amide Nitrogen

The amide nitrogen atom offers another site for structural variation. While the amide bond is generally stable, the nitrogen can be alkylated to produce N-substituted derivatives. A study on the closely related isomer phenacetin (B1679774) (4'-ethoxyacetanilide) involved the preparation of its N-methyl analog to investigate changes in its metabolic profile. nih.gov Such N-alkylation can be achieved by reacting the parent acetanilide with an alkyl halide in the presence of a base.

Alternatively, the entire acetamido group can be viewed as a functional handle. It can be removed via deacetylation and replaced with other functionalities through a diazotation-coupling sequence, effectively using the acetanilide as an intermediate for more complex structures. acs.orgthieme-connect.comresearchgate.netresearchgate.net This approach significantly broadens the synthetic possibilities beyond simple N-derivatization.

Exploration of Different Alkoxy Substituents

Replacing the ethoxy group with other alkoxy groups of varying chain length and branching (e.g., methoxy (B1213986), propoxy, isopropoxy) is a key method for systematically probing the influence of lipophilicity and steric bulk. nih.gov The synthesis of such a homologous series typically starts from 3'-hydroxyacetanilide (3-acetamidophenol). This precursor can be reacted with a variety of alkyl halides or sulfates via the Williamson ether synthesis to generate a library of 3'-alkoxyacetanilide analogs. mdpi.com This method allows for the creation of derivatives with finely tuned properties. For example, a series of 2-alkoxy-3-cyanopyridine derivatives were prepared to evaluate their biological activity, demonstrating the utility of varying the alkoxy chain. nih.gov

Table 1: Examples of Synthetic Modifications to the this compound Scaffold

| Modification Site | Type of Modification | Synthetic Precursor Example | Resulting Derivative Class |

| Phenyl Ring | Introduction of Amino Group | 3-Ethoxy-nitroaniline | Amino-3'-ethoxyacetanilides |

| Introduction of Halogen | This compound | Halo-3'-ethoxyacetanilides | |

| Amide Nitrogen | N-Alkylation | This compound | N-Alkyl-3'-ethoxyacetanilides |

| Alkoxy Group | Chain Homologation | 3'-Hydroxyacetanilide | 3'-Alkoxyacetanilides (e.g., Methoxy, Propoxy) |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the specific structural features of a molecule to its chemical properties and research-relevant activities. ug.edu.ge By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule are responsible for its function. mdpi.com

Impact of Substituent Position and Nature on Chemical Properties

The position and electronic nature of substituents profoundly affect a molecule's properties. The distinction between this compound and its isomer 4'-ethoxyacetanilide (phenacetin) provides a clear example of positional isomerism's impact. A comprehensive thermodynamic study revealed differences in their heat capacities and fusion enthalpies, demonstrating that simply changing the substituent's location from meta (position 3) to para (position 4) alters the fundamental physical properties of the crystal lattice and intermolecular interactions. mdpi.com

The introduction of new substituents on the phenyl ring modifies the electronic environment of the entire molecule. Electron-withdrawing groups (like nitro or cyano) and electron-donating groups (like amino or additional alkoxy groups) alter the reactivity of the ring towards further substitution and can influence the pKa of the amide proton. annualreviews.org Lipophilicity, a critical parameter in many research applications, is also heavily influenced by these modifications. For instance, increasing the length of the alkoxy chain (from methoxy to ethoxy to propoxy) systematically increases the molecule's lipophilicity (log P). orientjchem.org

Correlations between Structural Features and Research-Relevant Activities

SAR studies have established clear links between the structure of acetanilide derivatives and their activities in various research contexts.

Enzyme Inhibition: In a study of novel 2-alkoxy-3-cyanopyridine derivatives, the nature of the alkoxy group was critical for cholinesterase inhibition. Specific derivatives were identified as potent and competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlighting the role of the alkoxy side chain in binding to the enzyme's active site. nih.gov

Receptor Agonism: For a series of alkoxy-3-indolylacetic acid analogs designed as peroxisome proliferator-activated receptor (PPAR) agonists, SAR studies showed that activity depended on the specific hydrophobic group, the attachment position of the alkoxy linker, and N-alkylation of the indole (B1671886) nitrogen. nih.gov This demonstrates that multiple structural features must be optimized in concert to achieve a desired biological effect.

Anticonvulsant Activity: In research on anticonvulsant compounds, the structure of side chains is crucial. For an analog of lacosamide, it was found that placing small, nonpolar, non-bulky substituents at the 3-oxy position led to compounds with significant anticonvulsant activity. nih.gov This suggests that steric factors can be a dominant feature in the SAR for a given biological target.

Toxicity Profile: Modification of the amide nitrogen can significantly alter a compound's toxicological profile. In studies of phenacetin (4'-ethoxyacetanilide) and its N-methyl analog, N-methylation was found to decrease or eliminate the hepatic and renal necrosis observed with the parent compound. nih.gov This indicates that blocking the N-H group can prevent the formation of reactive metabolites.

These examples, while from different molecular families, illustrate the universal principles of SAR that are applied in the design and study of this compound derivatives. By systematically modifying the structure, researchers can modulate properties and activities to develop compounds for specific scientific investigations.

Table 2: Structure-Activity Relationship (SAR) Insights from Acetanilide Analogs and Related Compounds

| Structural Modification | Research Area | Observed Effect on Activity | Reference |

| N-Methylation of Amide | Toxicology | Decreased hepatic and renal toxicity in phenacetin analogs. | nih.gov |

| Variation of Alkoxy Chain | Enzyme Inhibition | Specific alkoxy derivatives showed potent cholinesterase inhibition. | nih.gov |

| Position of Alkoxy Linker | Receptor Agonism | Altered PPARγ/δ agonist activity in indolylacetic acid analogs. | nih.gov |

| Size of 3-Oxy Substituent | Anticonvulsant Research | Small, nonpolar groups retained anticonvulsant activity. | nih.gov |

Computational Chemistry and Spectroscopic Characterization of 3 Ethoxyacetanilide

Quantum Mechanical Investigations

Quantum mechanical investigations provide profound insights into the behavior of molecules at the atomic and subatomic levels. For 3'-Ethoxyacetanilide, these computational methods are invaluable for understanding its inherent properties, which dictate its interactions and reactivity.

Electronic Structure and Bonding Analysis

Computational chemistry, particularly methods rooted in quantum mechanics, allows for the detailed analysis of the electronic structure of this compound. novapublishers.comalazharpharmacy.com These calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting the molecule's reactivity, as areas with higher electron density are often susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack.

The bonding in this compound involves a combination of covalent bonds within the acetanilide (B955) and ethoxy moieties, and the delocalized π-electron system of the benzene (B151609) ring. Quantum mechanical calculations can determine bond lengths, bond angles, and torsional angles, providing a precise three-dimensional picture of the molecule. acs.org These calculations often employ density functional theory (DFT), a method that has proven effective for predicting the electronic structure of various molecular systems. novapublishers.com Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer further insights into the molecule's electronic transitions and reactivity patterns. uou.ac.in

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ nih.gov |

| Molecular Weight | 179.22 g/mol nih.gov |

| XLogP3 | 1.8 nih.gov |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Note: These values are computationally derived and provide an estimation of the molecule's properties.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxy and acetamido groups in this compound allows for the existence of multiple conformations. Conformational analysis, through computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. thegoodscentscompany.com By simulating the movements of atoms and bonds, MD can reveal how the molecule flexes, vibrates, and interacts with its environment. These simulations are particularly useful for understanding the molecule's behavior in different solvents or its potential to bind to a biological target. The results of conformational analysis and MD simulations are critical for a comprehensive understanding of the molecule's three-dimensional structure and its influence on its physical and chemical properties.

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are fundamental tools for the experimental characterization of chemical compounds. By analyzing the interaction of electromagnetic radiation with a substance, these methods provide detailed information about its structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethoxy group (a triplet and a quartet), the aromatic protons on the benzene ring (which can show complex splitting patterns due to their substitution), the N-H proton of the amide, and the methyl protons of the acetyl group. thermofisher.com The chemical shifts, integration values (representing the number of protons), and coupling patterns of these signals allow for the precise assignment of each proton to its position in the molecule. thermofisher.com Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, further confirming the molecular skeleton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~1.4 | Triplet |

| -OCH₂CH₃ | ~4.0 | Quartet |

| Aromatic-H | ~6.7-7.3 | Multiplet |

| -NH- | Variable, often broad | Singlet |

| -C(O)CH₃ | ~2.1 | Singlet |

Note: These are approximate values and can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. libretexts.org

Key expected absorptions include a strong C=O stretching vibration for the amide carbonyl group, typically in the range of 1630-1690 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. libretexts.org The C-O stretching of the ether linkage would be observed in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic ethoxy group would be seen in the 2850-3100 cm⁻¹ range. libretexts.org The presence and position of these bands provide direct evidence for the functional groups within the molecule. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amide) | 3250-3350 | Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C-H (Aliphatic) | 2850-2970 | Stretch |

| C=O (Amide) | 1630-1690 | Stretch |

| C-N (Amide) | 1250-1350 | Stretch |

| C-O (Ether) | 1000-1300 | Stretch |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio corresponding to its molecular weight (179.22 g/mol ). nih.gov Under electron ionization (EI), the molecule would likely undergo fragmentation, producing a series of daughter ions. Common fragmentation pathways could include the loss of the ethoxy group, the acetyl group, or cleavage of the amide bond. The analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the identity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For organic molecules like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions, which provide valuable information about the electronic structure and conjugation within the molecule.

Detailed experimental and computational studies on the UV-Vis spectrum of this compound are not extensively available in the public domain. However, significant insights can be drawn from computational analyses of structurally analogous compounds, such as 2-chloro-N-(3-methoxyphenyl)acetamide, and experimental data for isomeric compounds like 4'-Ethoxyacetanilide.

Recent computational investigations on 2-chloro-N-(3-methoxyphenyl)acetamide, a molecule with a similar N-(3-alkoxyphenyl)acetamide core, were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G basis set. tandfonline.comtandfonline.comnih.gov These theoretical calculations provide a robust framework for understanding the electronic absorption properties. The study revealed that the primary absorption bands for this type of structure are located in the range of 150-350 nm. tandfonline.com The electronic properties and, consequently, the UV-Vis spectrum are influenced by the electron-donating nature of the alkoxy group on the phenyl ring. tandfonline.com

The main electronic transitions in this compound are expected to be the π → π* transitions associated with the benzene ring and the amide group. The benzene ring itself exhibits characteristic absorptions, which are shifted and intensified by the presence of the ethoxy and acetamido substituents. The lone pair of electrons on the oxygen of the ethoxy group and the nitrogen of the amide group can participate in resonance with the π-system of the benzene ring, leading to a delocalization of electron density. This delocalization affects the energy levels of the molecular orbitals, typically resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Experimental data for the isomeric compound 4'-Ethoxyacetanilide (Phenacetin) show two primary absorption bands at approximately 247 nm and 292 nm, which are attributed to π - π* transitions. researchgate.net Another source reports the maximum absorption for 4'-Ethoxyacetanilide in ethanol (B145695) at 250 nm. It is reasonable to expect that this compound will exhibit a similar absorption profile, with strong absorptions in the 200-300 nm range.

Furthermore, studies comparing methoxy (B1213986) and ethoxy substituents on benzene derivatives have shown that the ethoxy group generally causes a slightly larger red shift (shift to longer wavelength) compared to the methoxy group. sxu.edu.cn This suggests that the absorption maxima for this compound would be at slightly longer wavelengths than its 3'-methoxyacetanilide counterpart.

The weaker n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital, are also possible. These transitions are typically lower in intensity and can sometimes be obscured by the much stronger π → π* absorption bands. spcmc.ac.in

Based on the analysis of related compounds, the expected UV-Vis spectral data for this compound are summarized in the table below. These values are predictive and based on computational models of similar molecules and experimental data from isomers.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Transition Type | Involved Chromophore |

| ~245-255 | π → π | Benzene Ring & Amide |

| ~285-295 | π → π | Benzene Ring & Amide |

The precise wavelengths and intensities of these absorption bands can be influenced by the solvent used for the analysis. Polar solvents can interact with the solute, stabilizing the ground and excited states to different extents, which can lead to shifts in the absorption maxima (solvatochromism). spcmc.ac.in For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, while π → π* transitions often exhibit a bathochromic (red) shift.

Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 3'-Ethoxyacetanilide from reaction mixtures, impurities, or other related compounds. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas chromatography is a powerful technique for separating volatile compounds. In the context of thermochemical analysis, GC is instrumental in determining the standard molar enthalpy of vaporization. This is achieved by measuring the vapor pressures of the compound at different temperatures. Although direct studies on this compound are not extensively documented, the methodology applied to its isomers, such as 2'- and 4'-ethoxyacetanilide (Phenacetin), provides a clear framework.

In such studies, a correlation gas chromatography method is employed. The retention times of the analyte are measured on a nonpolar capillary column (like dimethylpolysiloxane) at various temperatures. These retention times are then correlated with the known vaporization enthalpies of a series of standard compounds (e.g., n-alkanes) to calculate the vaporization enthalpy of the target compound. For instance, the vaporization enthalpy of a related isomer, 2'-ethoxyacetanilide, has been determined using this method. The process relies on the linear relationship between the logarithm of the adjusted retention time and the reciprocal of the absolute temperature.

Table 1: Illustrative GC Parameters for Analysis of Acetanilide (B955) Derivatives

| Parameter | Value/Type |

|---|---|

| Column | Nonpolar capillary (e.g., DB-5, HP-1) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |

This table represents typical parameters for the GC analysis of aromatic amides and is applicable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the routine analysis, purity assessment, and quantification of non-volatile or thermally labile compounds like this compound. The technique is widely used in pharmaceutical analysis for separating active ingredients from impurities and degradation products.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. By comparing the peak area of the sample to that of a certified reference standard, precise and accurate quantification can be achieved. This method is highly effective for separating this compound from its isomers (2'- and 4'-ethoxyacetanilide) and related impurities like acetanilide or 3-ethoxyaniline.

Table 2: Example HPLC Method for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table outlines a typical HPLC method for separating acetanilide isomers, which would be suitable for the analysis of this compound.

Gas Chromatography (GC) for Vaporization Enthalpy Measurements

Spectroscopic Quantification Methods

Spectroscopic methods are invaluable for the rapid quantification and structural elucidation of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust method for determining the concentration of this compound in a solution. The molecule contains a chromophore (the substituted benzene (B151609) ring and amide group) that absorbs light in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for acetanilide derivatives in solvents like ethanol (B145695) or methanol is typically found in the range of 240-250 nm. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for structural elucidation but also for compositional analysis. Proton NMR (¹H NMR) is particularly useful for quantitative purposes. The area under each peak in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.

By integrating the signals corresponding to unique protons of this compound and comparing them to the integrals of signals from an internal standard of known concentration, the precise amount of the compound in the sample can be calculated. Furthermore, in a mixture containing this compound and other isomers or impurities, the relative integration of their unique signals can be used to determine the molar ratio and thus the compositional purity of the sample. For this compound, the ethoxy group signals (a triplet and a quartet) and the distinct aromatic proton signals provide unique handles for integration.

UV-Vis Spectroscopy for Concentration Determination

Calorimetric Techniques for Thermochemical Analysis

Calorimetry involves the measurement of heat changes associated with chemical reactions or physical transitions. For this compound, these techniques provide fundamental data on its thermodynamic stability. A key thermochemical property derived from calorimetry is the standard molar enthalpy of formation. This value is often determined by measuring the standard molar enthalpy of combustion using a bomb calorimeter.

In a typical experiment, a precisely weighed sample of the compound is completely burned in an excess of oxygen. The heat released during this combustion is carefully measured. From the enthalpy of combustion, and by applying Hess's law along with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂), the standard molar enthalpy of formation of the compound in its condensed state can be calculated. This data is critical for understanding the energetic properties of the molecule.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2'-Ethoxyacetanilide |

| 4'-Ethoxyacetanilide (Phenacetin) |

| Acetanilide |

| 3-Ethoxyaniline |

| Carbon Dioxide |

| Water |

| Nitrogen |

| Acetonitrile |

| Methanol |

| Ethanol |

| Helium |

| Hydrogen |

Differential Scanning Calorimetry in Purity Assessment

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the purity of crystalline substances like this compound. netzsch.com This method is based on the principle that impurities in a crystalline solid cause a depression in its melting point and broaden the melting range. netzsch.com By analyzing the heat flow to the sample as a function of temperature, a melting endotherm is generated, the shape of which is directly related to the purity of the substance.

The theoretical basis for purity determination by DSC is the Van't Hoff equation, which describes the relationship between the mole fraction of an impurity and the melting point depression. netzsch.com For an accurate assessment, the analysis requires that the impurities are soluble in the molten primary substance but insoluble in the solid phase. netzsch.com

In a study investigating the thermodynamic properties of this compound, DSC was employed to measure its fusion enthalpy and melting temperature. umsl.edu The fusion enthalpy, a critical parameter in purity analysis, was determined to be 28.9 ± 0.4 kJ·mol⁻¹, with a melting onset temperature of 368.0 ± 0.4 K. umsl.edu This technique, combined with adiabatic and fast scanning calorimetry, provided a comprehensive thermal profile of the compound. mdpi.comresearchgate.netnih.gov The purity of the this compound sample used in these studies was high, as confirmed by the analytical methods.

Interactive Data Table: DSC Fusion Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| Fusion Enthalpy (ΔfusH) | 28.9 ± 0.4 | kJ·mol⁻¹ |

Solution Calorimetry for Enthalpic Quantities

Solution calorimetry is another essential technique for determining the enthalpic quantities of this compound. This method involves measuring the heat change that occurs when a substance is dissolved in a suitable solvent. It is particularly useful for deriving fusion enthalpies at standard temperatures, such as 298.15 K, by applying Hess's law. mdpi.comresearchgate.net

In a comprehensive thermodynamic study, the solution enthalpy of this compound in its crystalline state (cr) was measured in N,N-dimethylformamide (DMF) at 298.15 K. mdpi.com The experiments were conducted using a TAM III precision solution calorimeter, where glass ampules containing 30–40 mg of the sample were broken into a glass cell with 90 mL of the solvent. mdpi.com To ensure infinite dilution conditions were met, the absence of systematic variation in the solution enthalpy was confirmed over a concentration range of 2.25 to 12.66 mmol kg⁻¹. mdpi.com

The average value for the solution enthalpy of crystalline this compound in DMF was found to be 19.02 ± 0.23 kJ mol⁻¹. mdpi.com This value, in conjunction with the solution enthalpy of the supercooled liquid, allowed for an independent calculation of the fusion enthalpy at 298.15 K. mdpi.com The solution enthalpy of the liquid form in DMF was assumed to be -4.3 ± 1.0 kJ mol⁻¹, similar to that of acetanilide. mdpi.com

By applying Hess's law, the fusion enthalpy of this compound at 298.15 K was determined to be 23.3 ± 1.0 kJ mol⁻¹. mdpi.com This value showed good agreement with the fusion enthalpy adjusted from the melting temperature using Kirchhoff's law of thermochemistry (22.4 ± 1.2 kJ mol⁻¹), demonstrating the consistency of the independent calorimetric methods used. mdpi.com

Interactive Data Table: Solution Calorimetry Data for this compound in DMF at 298.15 K

| Parameter | Value | Unit |

|---|---|---|

| Average Solution Enthalpy (ΔsolnH(cr)) | 19.02 ± 0.23 | kJ mol⁻¹ |

| Assumed Solution Enthalpy (ΔsolnH(l)) | -4.3 ± 1.0 | kJ mol⁻¹ |

| Fusion Enthalpy (ΔfusH) via Hess's Law | 23.3 ± 1.0 | kJ mol⁻¹ |

Industrial and Applied Research Significance

Role as Chemical Intermediates

As an intermediate, 3'-Ethoxyacetanilide is a precursor molecule that is transformed through chemical reactions into more complex and often higher-value substances. Its bifunctional nature—possessing both an amide and an ether group—allows for selective reactions at different parts of the molecule.

The structure of this compound is well-suited for creating complex, substituted aromatic compounds. The ethoxy and acetamido groups on the benzene (B151609) ring influence its reactivity in electrophilic aromatic substitution reactions, directing new chemical groups to specific positions. This controlled functionalization is a cornerstone of multi-step organic synthesis.

The amide group can be hydrolyzed to yield the corresponding amine, 3-ethoxyaniline, which is itself a valuable intermediate, particularly in the synthesis of azo dyes and certain pharmaceutical scaffolds. Conversely, the core structure can be built upon. For example, reactions analogous to those used for producing its isomer, phenacetin (B1679774), can be applied, such as the Friedel-Crafts acylation, to introduce ketone functionalities onto the aromatic ring. rsc.org These reactions demonstrate the compound's utility in generating a variety of complex derivatives for research and industrial purposes.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 591-33-3 | scbt.comguidechem.comthermofisher.com |

| Molecular Formula | C10H13NO2 | scbt.comthermofisher.comnih.gov |

| Molecular Weight | 179.22 g/mol | scbt.comnih.gov |

| Physical Description | Gray plates or light beige amorphous powder | guidechem.comnih.gov |

| Melting Point | 97-99 °C (207-210 °F) | nih.gov |

| Topological Polar Surface Area | 38.3 Ų | guidechem.comnih.gov |

| IUPAC Name | N-(3-ethoxyphenyl)acetamide | nih.gov |